molecular formula C10H12ClNO2 B3246850 Methyl 3-amino-3-(4-chlorophenyl)propanoate CAS No. 180264-84-0

Methyl 3-amino-3-(4-chlorophenyl)propanoate

Cat. No.: B3246850
CAS No.: 180264-84-0
M. Wt: 213.66 g/mol
InChI Key: OWKAREWNOLQNOG-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(4-chlorophenyl)propanoate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of propanoic acid, featuring an amino group and a chlorophenyl group attached to the third carbon atom of the propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(4-chlorophenyl)propanoate typically involves the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced to 3-amino-3-(4-chlorophenyl)propanoic acid, which is subsequently esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Common industrial methods include continuous flow synthesis and batch processing .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(4-chlorophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-3-(4-chlorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(4-chlorophenyl)propanoate involves its interaction with specific molecular targets and pathways. It has been shown to exhibit affinity for heat shock proteins, such as TRAP1, which play a role in cellular stress responses and apoptosis. This interaction may explain its antiproliferative activities and potential as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-3-(4-chlorophenyl)propanoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the 4-chloro group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 3-amino-3-(4-chlorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKAREWNOLQNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180264-84-0
Record name Methyl 3-amino-3-(4-chlorophenyl)-propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared following the method for preparing Intermediate 6 except that 3-amino-3-(3,4-dimethoxy-phenyl)-propionic acid was substituted with 3-amino-3-(4-chlorophenyl)propionic acid. 1H NMR (CDCl3): δ 7.24-7.32 (m, 5H), 4.38 (t, 1H, J=5 Hz), 3.65 (s, 3H), 2.61 (d, 2H, J=5 Hz), 1.80 (s, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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